molecular formula C18H34O17 B018069 Raffinose hydrate CAS No. 17629-30-0

Raffinose hydrate

Cat. No.: B018069
CAS No.: 17629-30-0
M. Wt: 522.5 g/mol
InChI Key: UDTCJVRUNDSFKW-RHSPYTNDSA-N
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Properties

CAS No.

17629-30-0

Molecular Formula

C18H34O17

Molecular Weight

522.5 g/mol

IUPAC Name

(2S,3R,4S,5R,6R)-2-[[(2R,3S,4S,5R,6R)-6-[(2S,3S,4S,5R)-3,4-dihydroxy-2,5-bis(hydroxymethyl)oxolan-2-yl]oxy-3,4,5-trihydroxyoxan-2-yl]methoxy]-6-(hydroxymethyl)oxane-3,4,5-triol;hydrate

InChI

InChI=1S/C18H32O16.H2O/c19-1-5-8(22)11(25)13(27)16(31-5)30-3-7-9(23)12(26)14(28)17(32-7)34-18(4-21)15(29)10(24)6(2-20)33-18;/h5-17,19-29H,1-4H2;1H2/t5-,6-,7-,8+,9-,10-,11+,12+,13-,14-,15+,16+,17-,18+;/m1./s1

InChI Key

UDTCJVRUNDSFKW-RHSPYTNDSA-N

Isomeric SMILES

C([C@@H]1[C@@H]([C@@H]([C@H]([C@H](O1)OC[C@@H]2[C@H]([C@@H]([C@H]([C@H](O2)O[C@]3([C@H]([C@@H]([C@H](O3)CO)O)O)CO)O)O)O)O)O)O)O.O

Canonical SMILES

C(C1C(C(C(C(O1)OCC2C(C(C(C(O2)OC3(C(C(C(O3)CO)O)O)CO)O)O)O)O)O)O)O.O

Appearance

Assay:≥98%A crystalline solid

melting_point

80 °C

Other CAS No.

512-69-6
17629-30-0

physical_description

Pentahydrate: Solid;  [Merck Index] Solid;  [Sigma-Aldrich MSDS]
Solid

solubility

203 mg/mL

Synonyms

β-D-Fructofuranosyl-O-a-D-galactopyranosyl-(1→6)-α-D-glucopyranoside;  Raffinose Pentahydrate;  D-(+)-Raffinose Pentahydrate;  D-Raffinose Pentahydrate;  Gossypose Pentahydrate;  Melitose Pentahydrate;  Melitriose Pentahydrate;  NSC 170228 Pentahydrate;  Nit

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions: Raffinose is synthesized by the sequential addition of galactose units from galactinol to sucrose. The key enzymes involved in this process are galactinol synthase, raffinose synthase, and stachyose synthase . The synthesis begins with the conversion of myo-inositol into galactinol by galactinol synthase. Raffinose synthase then transfers a galactosyl moiety from galactinol to sucrose, forming raffinose .

Industrial Production Methods: In the industrial setting, raffinose can be extracted from sugar beets and other plant sources. An enzymatic preparation with α-galactosidase activity is often used to decompose raffinose from poor-quality beets during the white sugar production process . This method enhances the sucrose yield and overall sugar quality by reducing raffinose content in beet juice .

Mechanism of Action

Raffinose exerts its effects primarily through its role as a carbohydrate source and its interaction with specific enzymes. In the gastrointestinal tract, raffinose is not digestible by humans and monogastric animals due to the absence of α-galactosidase. Instead, it reaches the colon, where it is fermented by gut bacteria, producing short-chain fatty acids and gases . This fermentation process promotes the growth of beneficial bacteria and contributes to gut health .

In plants, raffinose is involved in stress responses by stabilizing cell membranes and protecting cells from damage caused by desiccation and temperature fluctuations .

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